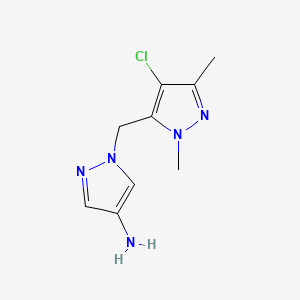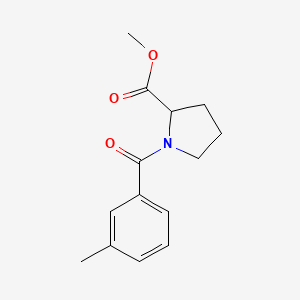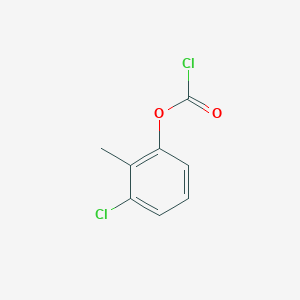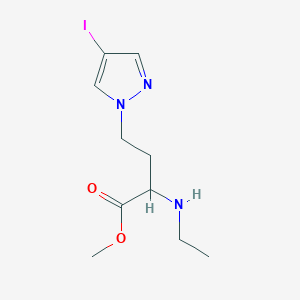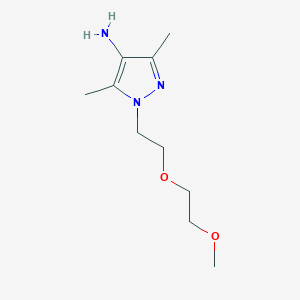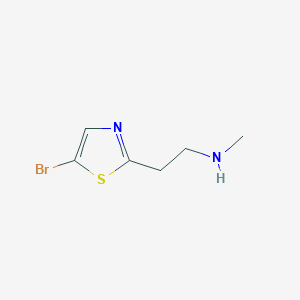
2-Picoline, 3-isopropenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Picoline, 3-isopropenyl- is an organic compound with the molecular formula C9H11N. It is a derivative of pyridine, characterized by the presence of a methyl group at the second position and an isopropenyl group at the third position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Picoline, 3-isopropenyl- can be synthesized through several methods. One common approach involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst. This method produces a mixture of 2- and 4-picolines . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to form 2-picoline .
Industrial Production Methods
Industrial production of 2-picoline, 3-isopropenyl- typically involves the use of catalytic processes. For example, the side-chain alkylation of 2-picoline with formaldehyde over alkali-modified zeolites has been studied, resulting in the formation of vinylpyridine and ethylpyridine . This process is conducted under vapor phase conditions at atmospheric pressure and a reaction temperature of 300°C.
Analyse Chemischer Reaktionen
Types of Reactions
2-Picoline, 3-isopropenyl- undergoes various chemical reactions, including:
Oxidation: Oxidation by potassium permanganate can convert 2-picoline to picolinic acid.
Substitution: Treatment with butyllithium results in the deprotonation of the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Substitution: Butyllithium is used for deprotonation reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Picoline, 3-isopropenyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-picoline, 3-isopropenyl- involves its interaction with molecular targets and pathways. For example, its adsorption behavior on metal lattices, such as the Al (111)-lattice, has been studied using quantum chemical calculations. The nitrogen atom of the pyridine ring forms bonds with the metal surface, leading to chemical adsorption . This interaction is crucial for its role as a corrosion inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyridine (2-Picoline): A derivative of pyridine with a methyl group at the second position.
3-Methylpyridine (3-Picoline): A derivative of pyridine with a methyl group at the third position.
4-Methylpyridine (4-Picoline): A derivative of pyridine with a methyl group at the fourth position.
Uniqueness
2-Picoline, 3-isopropenyl- is unique due to the presence of both a methyl group and an isopropenyl group on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity compared to other picoline derivatives. Its ability to undergo specific reactions, such as side-chain alkylation and oxidation, makes it valuable in various applications.
Eigenschaften
Molekularformel |
C9H11N |
|---|---|
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
2-methyl-3-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C9H11N/c1-7(2)9-5-4-6-10-8(9)3/h4-6H,1H2,2-3H3 |
InChI-Schlüssel |
SVLPIUNJNGFRNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=N1)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


